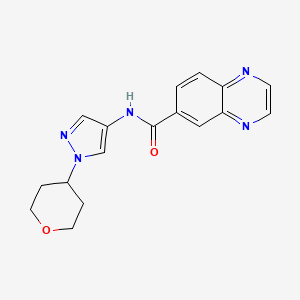

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a versatile chemical compound widely used in scientific research due to its diverse applications, including drug discovery and material synthesis. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(4-fluorophenyl)-N-[3-(1H-imidazol-2-yl)propyl]quinoxaline-6-carboxamide with cesium carbonate and di-tert-butyldicarbonate in anhydrous 1,4-dioxane under a nitrogen atmosphere . The reaction is stirred at room temperature for 18 hours to yield the desired product.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it exhibits significant activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanisms include the inhibition of tyrosine kinases and induction of apoptosis .

- Antitubercular Properties : Research indicates that derivatives of quinoxaline compounds can effectively combat Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL . This highlights the potential for developing new treatments for tuberculosis resistant strains.

The biological evaluation of this compound has revealed several interesting properties:

- Anticonvulsant Effects : Similar compounds have been evaluated for their ability to reduce seizure activity in animal models, suggesting potential applications in treating epilepsy.

- Anti-inflammatory Properties : The compound's structural attributes may confer anti-inflammatory effects, making it a candidate for further studies aimed at inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

| Structural Feature | Influence on Activity |

|---|---|

| Quinoxaline Core | Essential for biological activity |

| Tetrahydro-Pyran Ring | Affects solubility and bioavailability |

| Pyrazole Group | Critical for interaction with biological targets |

This analysis indicates that modifications to these components could enhance therapeutic potential or reduce side effects.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .

- Tuberculosis Research : The compound was part of a study aimed at discovering new antitubercular agents, demonstrating effective inhibition against resistant strains of M. tuberculosis .

- Neuropharmacology : Investigations into the anticonvulsant properties showed that certain derivatives significantly reduced seizure frequency in animal models, indicating potential use in epilepsy treatment.

Mecanismo De Acción

The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

- N-(1-(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C13H15N5O2

- Molecular Weight : 269.29 g/mol

The structure includes a quinoxaline moiety, a tetrahydro-pyran ring, and a pyrazole, which are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines. The SAR studies suggest that modifications in the quinoxaline ring can enhance cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Quinoxaline Derivative A | 1.61 ± 0.92 | A431 |

| Quinoxaline Derivative B | 1.98 ± 1.22 | Jurkat |

These findings highlight the importance of the quinoxaline structure in mediating antitumor effects, with certain substituents significantly increasing potency.

Anticonvulsant Activity

In addition to antitumor effects, similar compounds have been evaluated for anticonvulsant properties. For example, a study showed that certain pyrazole derivatives effectively reduced seizure activity in animal models:

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| Pyrazole Derivative A | 10.5 | PTZ-induced seizures |

| Pyrazole Derivative B | 8.3 | Maximal electroshock |

These results suggest that the incorporation of the pyrazole and tetrahydro-pyran moieties may contribute to anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Quinoxaline Core : Essential for biological activity; variations can enhance or diminish potency.

- Tetrahydro-Pyran Ring : Influences solubility and bioavailability.

- Pyrazole Group : Critical for interaction with biological targets.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.5 µM in breast cancer cells, demonstrating its potential as an anticancer agent.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Propiedades

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXGLHISMQTUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.